molecular formula C12H22O4 B1321822 8-(tert-Butoxy)-8-oxooctanoic acid CAS No. 234081-94-8

8-(tert-Butoxy)-8-oxooctanoic acid

Cat. No.: B1321822
CAS No.: 234081-94-8
M. Wt: 230.3 g/mol
InChI Key: BONUHUQZCZQQEN-UHFFFAOYSA-N
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Description

Contextual Significance as a Versatile Synthetic Intermediate

The primary significance of 8-(tert-Butoxy)-8-oxooctanoic acid lies in its function as a versatile bifunctional linker. ambeed.com A bifunctional linker is a molecule that possesses two reactive sites, allowing it to covalently connect two different molecular entities. In the case of this compound, these are the carboxylic acid and the tert-butyl ester groups.

This characteristic is particularly exploited in the burgeoning field of Proteolysis-Targeting Chimeras (PROTACs). google.com PROTACs are innovative therapeutic agents designed to selectively degrade specific proteins within a cell. They consist of two active domains—one that binds to a target protein and another that recruits an E3 ubiquitin ligase—connected by a linker. The linker's nature, including its length, flexibility, and chemical properties, is a critical determinant of the PROTAC's efficacy.

This compound, often in its deprotected suberic acid form, serves as a common aliphatic chain linker in the synthesis of these complex molecules. google.com The eight-carbon chain provides a desirable degree of spatial separation between the two active ends of the PROTAC, facilitating the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

Structural Characteristics and Functional Group Analysis

The molecular structure of this compound is fundamental to its utility. It is a dicarboxylic acid, specifically suberic acid, in which one of the carboxylic acid groups is protected as a tert-butyl ester. This mono-protection strategy is a cornerstone of its synthetic value.

The free carboxylic acid group provides a reactive handle for amide bond formation, a common reaction used to attach the linker to one of the active moieties of a PROTAC or other complex molecules. The other end, the tert-butyl ester, is a sterically hindered ester group. This bulkiness confers stability under a variety of reaction conditions, preventing it from undergoing unwanted reactions while the free carboxylic acid end is being chemically manipulated.

Crucially, the tert-butyl ester can be selectively removed (deprotected) under acidic conditions to reveal a second carboxylic acid. This newly exposed functional group can then be used for a subsequent coupling reaction, completing the assembly of the final target molecule. This orthogonal reactivity of the two functional groups is a key feature for its application in multi-step syntheses.

Interactive Table of Physicochemical Properties:

PropertyValue
Molecular FormulaC₁₂H₂₂O₄
Molecular Weight230.30 g/mol
AppearanceLiquid
CAS Number234081-94-8
Topological Polar Surface Area (TPSA)63.6 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
Rotatable Bonds9

Note: The data in this table is compiled from various chemical data sources. sigmaaldrich.com

Overview of Current Research Trajectories and Academic Relevance

The academic relevance of this compound is intrinsically linked to the advancements in targeted protein degradation. Research in this area is highly active, with a continuous stream of publications detailing the design, synthesis, and biological evaluation of new PROTACs for a wide range of diseases, including cancers and neurodegenerative disorders.

The linker technology itself is a significant area of investigation. Researchers are exploring how variations in linker length, composition (e.g., alkyl vs. PEG chains), and attachment points affect the stability, solubility, and efficacy of PROTACs. As a readily available and synthetically tractable linker precursor, this compound features prominently in these studies, serving as a standard against which new linker designs are compared.

Furthermore, the principles of using bifunctional linkers with orthogonal protecting groups, exemplified by this compound, are being applied to the construction of other complex molecular architectures beyond PROTACs, such as antibody-drug conjugates (ADCs) and other targeted therapeutic agents. The continued exploration of these advanced therapeutic modalities ensures the ongoing relevance of versatile building blocks like this compound in the field of organic and medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-[(2-methylpropan-2-yl)oxy]-8-oxooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O4/c1-12(2,3)16-11(15)9-7-5-4-6-8-10(13)14/h4-9H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BONUHUQZCZQQEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

234081-94-8
Record name 8-(tert-Butoxy)-8-oxooctanoic acid
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Synthetic Methodologies for 8 Tert Butoxy 8 Oxooctanoic Acid and Analogous Keto Acid Esters

Strategies for Carboxylic Acid and Ester Moiety Formation

Direct Carboxylation of Oxo-Carboxylic Acid Derivatives

Direct carboxylation methods can be employed to introduce the carboxylic acid group. One such approach involves the reaction of an appropriate organometallic species with carbon dioxide. For instance, a Grignard reagent derived from a protected keto-aldehyde could be carboxylated. An alternative "umpolung" strategy involves the formation of a dithiane from an aldehyde, which can then be deprotonated and reacted with carbon dioxide. The dithiane is subsequently cleaved under oxidative conditions to reveal the keto acid. google.com

Esterification Protocols for the tert-Butyl Ester Group

The formation of the tert-butyl ester is a key step. Traditional methods often involve the reaction of a carboxylic acid or its derivative with tert-butanol (B103910), though these can require harsh conditions. google.com A common and milder approach is the use of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a catalytic amount of N,N'-dimethylaminopyridine (DMAP). researchgate.net This method is advantageous due to the volatile nature of the byproducts, tert-butanol and carbon dioxide, simplifying purification. researchgate.net

Another strategy for creating mono-tert-butyl esters of dicarboxylic acids involves a transesterification reaction. For example, a mono-ethyl ester of a dicarboxylic acid can be reacted with tert-butyl alcohol in the presence of a base like potassium tert-butoxide. google.com Similarly, selective esterification of a non-conjugated carboxyl group in a dicarboxylic acid can be achieved using a catalytic amount of thionyl chloride in methanol (B129727). researchgate.net

Approaches for Introducing the Keto Functionality

The installation of the keto group at a specific position within the carbon chain is a critical aspect of the synthesis.

Oxidation of Hydroxyl-Containing Precursors

The oxidation of a secondary alcohol is a direct and widely used method for introducing a keto group. A variety of oxidizing agents can be employed for this transformation. For instance, α-hydroxy acids can be chemoselectively oxidized to α-keto acids using catalysts like 2-azaadamantane (B3153908) N-oxyl (AZADO) with molecular oxygen as a co-oxidant. organic-chemistry.orgacs.org This method is notable for its mild conditions, which are compatible with sensitive functional groups. acs.org Enzymatic oxidation, using enzymes such as glycolate (B3277807) oxidase, also offers a highly selective route to convert (S)-2-hydroxy acids to the corresponding 2-keto acids. nih.gov

Precursor TypeReagent/CatalystProductReference
α-Hydroxy Acid2-azaadamantane N-oxyl (AZADO), O₂α-Keto Acid organic-chemistry.orgacs.org
(S)-2-Hydroxy AcidGlycolate Oxidase, Catalase2-Keto Acid nih.gov
Alkyl Aryl KetoneOxone, Trifluoroacetic Anhydride (B1165640), Iodobenzene (catalytic)α-Hydroxyalkyl Aryl Ketone organic-chemistry.org

Oxidative Transformations of Alkenes and Alkynes to Keto Acids

Oxidative cleavage of carbon-carbon double or triple bonds provides a powerful method for generating carbonyl functionalities. Ozonolysis is a classic and effective technique for this purpose. masterorganicchemistry.combyjus.comchemistrytalk.orgwikipedia.org The reaction of an alkene with ozone (O₃) initially forms an ozonide, which can then be worked up under oxidative conditions (e.g., with hydrogen peroxide) to yield carboxylic acids and ketones. masterorganicchemistry.combyjus.comlibretexts.orgjove.com For example, the ozonolysis of 1-alkylcycloalkenes followed by an oxidative workup is a general method for synthesizing keto acids. cdnsciencepub.comresearchgate.net

Alternatives to ozonolysis exist, such as the OsO₄-catalyzed direct oxidation of olefins with Oxone, which can also produce ketones or carboxylic acids in high yields. organic-chemistry.org Ruthenium trichloride (B1173362) has also been used as a catalyst for the oxidative cleavage of alkenes. organic-chemistry.org

Starting MaterialReagent(s)Product(s)Reference
Alkene1. O₃; 2. Oxidative workup (e.g., H₂O₂)Ketones and/or Carboxylic Acids masterorganicchemistry.combyjus.comlibretexts.orgjove.com
1-Alkylcycloalkene1. O₃; 2. Oxidative workupKeto Acid cdnsciencepub.comresearchgate.net
OlefinOsO₄ (catalytic), OxoneKetone or Carboxylic Acid organic-chemistry.org
AlkeneRuCl₃ (catalytic), NaIO₄Ketone, Aldehyde, or Carboxylic Acid organic-chemistry.org

Directed Carbonyl Group Installation via Specific Reagents

Specific reagents can be used to install a carbonyl group at a desired position. The Friedel-Crafts acylation of an aromatic compound with an acyl chloride, such as ethyl oxalyl chloride, is a well-established method for preparing aryl α-keto esters. mdpi.com For aliphatic systems, the reaction of a Grignard reagent with a dialkyl oxalate (B1200264) can also yield α-keto esters after hydrolysis. google.commdpi.com Additionally, the reaction of aldehydes with ethyl diazoacetate in the presence of a catalyst like molybdenum(VI) dichloride dioxide can produce β-keto esters. organic-chemistry.org

Carbon-Carbon Bond Forming Reactions for Octanoic Acid Backbone Elaboration

The construction of the eight-carbon backbone of octanoic acid derivatives can be achieved through several classical and modern carbon-carbon bond-forming reactions. These methods provide versatile pathways to elaborate the carbon chain while incorporating the necessary functional groups.

Acetoacetic Ester and Malonic Ester Synthesis Analogue Routes

The acetoacetic ester synthesis and the malonic ester synthesis are cornerstone reactions in organic chemistry for the formation of ketones and carboxylic acids, respectively, through the alkylation of a stabilized enolate. acs.orgrsc.org These classical methods offer a conceptual framework for the elaboration of the octanoic acid backbone.

The malonic ester synthesis provides a route to substituted acetic acids. mdpi.commychemblog.com In a typical sequence, diethyl malonate is deprotonated with a base to form a resonance-stabilized enolate, which is then alkylated with an alkyl halide. google.com A second alkylation can be performed if desired. Subsequent hydrolysis of the ester groups followed by decarboxylation yields the target carboxylic acid. google.com For the synthesis of an octanoic acid derivative, a suitable six-carbon alkyl halide could be used to alkylate the malonate ester.

The acetoacetic ester synthesis is a similar process that yields a ketone. nih.govwikipedia.orgacs.org Ethyl acetoacetate (B1235776) is deprotonated, and the resulting enolate is alkylated. wikipedia.org Hydrolysis and decarboxylation of the β-keto ester then produce a ketone. nih.govwikipedia.org This method is particularly useful for preparing α-substituted ketones. acs.org

ReactionStarting MaterialKey ReagentsProduct Type
Malonic Ester SynthesisDiethyl malonateBase (e.g., NaOEt), Alkyl halide, H₃O⁺, heatSubstituted carboxylic acid
Acetoacetic Ester SynthesisEthyl acetoacetateBase (e.g., NaOEt), Alkyl halide, H₃O⁺, heatα-Substituted ketone

Condensation Reactions with Carboxylic Acid Chlorides and Derivatives

Condensation reactions, particularly the Claisen condensation and its variants, are powerful tools for forming carbon-carbon bonds and synthesizing β-keto esters. snnu.edu.cn The Ti-crossed-Claisen condensation, for instance, has emerged as a highly selective method for the preparation of various β-keto esters. nih.govnih.govmdpi.comsigmaaldrich.com This method effectively promotes the condensation between a 1:1 mixture of carboxylic esters and acid chlorides using a TiCl₄-Bu₃N-N-methylimidazole system, resulting in good yields and excellent cross-selectivity. nih.govnih.govmdpi.com

A general representation of this reaction involves the condensation of an ester enolate with a carboxylic acid chloride. For the synthesis of a precursor to 8-(tert-Butoxy)-8-oxooctanoic acid, one could envision the condensation of a six-carbon ester enolate with a protected dicarboxylic acid mono-chloride.

A patent describes a "one-pot" synthesis of 8-furan-8-oxooctanoic acid methyl ester starting from suberic acid. nih.gov The process involves the conversion of suberic acid to suberoyl chloride, followed by a regioselective Friedel-Crafts acylation with furan, and finally quenching with methanol to form the methyl ester. nih.gov This highlights the utility of carboxylic acid chlorides in regioselective acylation reactions to build keto-acid frameworks.

Alkylation of Stabilized Enolate Intermediates

The alkylation of enolates is a fundamental and versatile strategy for carbon-carbon bond formation. google.comchemicalbook.comnih.govacs.org Enolates, generated by the deprotonation of a carbonyl compound at the α-position, act as potent nucleophiles that can react with electrophiles such as alkyl halides. google.comacs.org The acidity of the α-protons is a crucial factor, and for compounds like β-keto esters and malonic esters, relatively weak bases like sodium ethoxide can be used to generate the enolate. nih.govwikipedia.org

The alkylation of enolates is a key step in both the malonic ester and acetoacetic ester syntheses. rsc.org The choice of base and reaction conditions can influence the regioselectivity of enolate formation (kinetic vs. thermodynamic control) in unsymmetrical ketones. acs.orgwikipedia.org For the construction of a linear octanoic acid chain, these regiochemical considerations are less critical. The primary limitation of this SN2-based reaction is the requirement for primary or methyl halides to avoid competing elimination reactions. google.comacs.org

Ring-Opening Reactions of Lactones to Access Functionalized β-Keto Esters

Lactones, which are cyclic esters, can undergo ring-opening reactions with various nucleophiles to provide access to functionalized carboxylic acid derivatives. organic-chemistry.org The strain in smaller lactone rings (e.g., β-lactones) makes them particularly susceptible to nucleophilic attack. The ring-opening of lactones can be a valuable strategy for synthesizing long-chain hydroxy acids and their derivatives.

While the direct synthesis of a β-keto ester from a lactone is less common, it is conceptually plausible through a sequence of reactions. For instance, a lactone could be opened by a suitable carbon nucleophile, followed by oxidation of the resulting secondary alcohol to a ketone. More sophisticated methods involve the ring expansion of lactones. For example, iterative ring expansion protocols have been developed to assemble macrocyclic lactones from smaller lactam and hydroxyacid derivatives. nih.gov These advanced methods highlight the versatility of lactones as synthons for complex cyclic and acyclic molecules. The synthesis of β-keto lactones has also been achieved through the intramolecular cyclization of ω-halo-β-keto esters. mdpi.comacs.org

Chemo- and Regioselective Synthesis Strategies

The synthesis of this compound from a symmetrical dicarboxylic acid like suberic acid presents a significant challenge in chemoselectivity and regioselectivity. The goal is to differentiate between two identical carboxylic acid functional groups.

Several strategies have been developed for the selective mono-esterification of dicarboxylic acids. One approach involves the use of ion-exchange resins as catalysts in a transesterification reaction. organic-chemistry.org This method has been shown to give high yields of monoesters for symmetrical dicarboxylic acids with 4-14 carbon atoms. organic-chemistry.org Another strategy employs bifunctional alumina (B75360) catalysts for the selective monomethyl esterification of linear dicarboxylic acids. The selectivity is attributed to the balanced acidity and basicity of the alumina surface.

A particularly relevant method for the synthesis of the target molecule is the use of di-tert-butyl dicarbonate ((Boc)₂O). This reagent is widely used for the protection of amines as their Boc-carbamates but can also be used for the preparation of tert-butyl esters. mychemblog.comacs.orgorganic-chemistry.org A patent describes a process for the preparation of dicarboxylic acid monoesters by transesterification in the presence of a metal alkoxide, showcasing the synthesis of mono-tert-butyl adipate. mdpi.com

MethodDicarboxylic AcidReagentsSelectivityReference
Ion-Exchange Resin CatalysisSymmetrical C4-C14Butyl formate, octane, Dowex 50WX2High for monoester organic-chemistry.org
Alumina CatalysisLinear dicarboxylic acidsMethanol, AluminaSelective monomethylation
TransesterificationAdipic acidtert-Butanol, Potassium-tert-butoxideMono-tert-butyl ester mdpi.com
Friedel-Crafts AcylationSuberic acidThionyl chloride, Furan, MethanolRegioselective acylation nih.gov

Considerations for Asymmetric Synthesis and Chiral Induction in Related Systems

Introducing chirality into keto acid esters is of great interest for the synthesis of biologically active molecules and chiral building blocks. Asymmetric synthesis aims to control the stereochemical outcome of a reaction, leading to an enantiomerically enriched or pure product.

Several approaches can be considered for the asymmetric synthesis of keto acids and their derivatives. One common strategy involves the use of chiral auxiliaries. For example, chiral imide enolates have been used for the asymmetric alkylation to produce α-substituted carboxylic acid derivatives with high enantioselectivity. acs.org

Catalytic asymmetric methods are highly desirable as they can generate large quantities of chiral product from a small amount of a chiral catalyst. The asymmetric Michael addition of enolates of chiral imidazolidinone carbene complexes to α,β-unsaturated ketones has been shown to proceed with high induction to form δ-keto esters. rsc.org Furthermore, organocatalytic methods, such as the use of cinchonine-derived bifunctional thiourea (B124793) catalysts, have been developed for the decarboxylative Mannich reaction of β-keto acids to produce chiral β-amino ketones in good yields and enantioselectivities. mdpi.com

The asymmetric synthesis of α-amino acids from α-keto acids has also been extensively studied, with methods employing chiral reagents like (S)-proline to achieve high optical efficiency. While not directly applicable to the synthesis of an unsubstituted keto acid, these methods demonstrate the principles of chiral induction in related systems. The development of asymmetric equivalents of reactions like the Schmidt reaction has also enabled stereocontrol in ring-expansion reactions to produce chiral lactams from symmetrical ketones. wikipedia.org

For a molecule like this compound, introducing a chiral center would typically involve modification of the octanoic acid backbone, for instance, by introducing a substituent at one of the methylene (B1212753) groups. The synthetic strategies would then need to be adapted to control the stereochemistry at that new chiral center.

Utilization of Chiral Auxiliaries and Catalysts

The introduction of chirality is a critical aspect of modern organic synthesis, particularly in the preparation of biologically active molecules. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org Once the desired stereocenter is established, the auxiliary can be removed and ideally recycled. wikipedia.org

A prominent example of chiral auxiliaries is the use of oxazolidinones, often referred to as Evans auxiliaries. researchgate.net These have been successfully employed in a multitude of asymmetric transformations, including the synthesis of natural products and medicinally important compounds. researchgate.net For the synthesis of chiral keto esters, an acyl group attached to the oxazolidinone can undergo stereoselective enolization and subsequent alkylation. The bulky chiral auxiliary effectively shields one face of the enolate, forcing the alkylating agent to approach from the less hindered side, thus inducing a high degree of diastereoselectivity.

Another widely used class of chiral auxiliaries is derived from pseudoephedrine. When reacted with a carboxylic acid, pseudoephedrine forms an amide. Deprotonation of the α-carbon of the carbonyl group generates an enolate whose subsequent reaction, for instance with an alkyl halide, is directed by the chiral scaffold. wikipedia.org Specifically, the methyl group of the pseudoephedrine directs the incoming electrophile to be syn with respect to the methyl group and anti to the hydroxyl group. wikipedia.org

In the context of reducing α-keto esters to the corresponding α-hydroxy esters, cis-1-arylsulfonamido-2-indanol derivatives have proven to be effective chiral auxiliaries. Reductions of α-keto esters bearing these auxiliaries proceed with high diastereoselectivity, yielding the desired products in excellent yields. A key advantage is the facile removal and recovery of the chiral auxiliary under mild basic conditions. nih.gov

Biocatalysis also offers a powerful tool for stereoselective synthesis. Transaminases, for instance, have been used in the dynamic kinetic resolution of α-keto acids to produce β-branched aromatic amino acids with high diastereo- and enantioselectivity. nih.gov This approach establishes two contiguous stereocenters with excellent stereocontrol. nih.gov

Chiral Auxiliary/CatalystApplicationKey Features
Evans OxazolidinonesAsymmetric alkylationHigh diastereoselectivity due to steric hindrance. researchgate.net
PseudoephedrineAsymmetric alkylationDirects alkylation to be syn to the methyl group and anti to the hydroxyl group. wikipedia.org
cis-1-Arylsulfonamido-2-indanolStereoselective reduction of α-keto estersHigh diastereoselectivity, mild removal of auxiliary. nih.gov
TransaminasesDynamic kinetic resolution of α-keto acidsHigh diastereo- and enantioselectivity, establishes two stereocenters. nih.gov

Stereoselective Enolate Alkylation Approaches

The alkylation of enolates is a fundamental carbon-carbon bond-forming reaction. libretexts.org When an unsymmetrical ketone is used, the formation of two different enolates is possible, leading to regioisomers. The control of regioselectivity (thermodynamic vs. kinetic control) and stereoselectivity (E/Z geometry of the enolate) is paramount. quimicaorganica.org

Regioselective Enolate Formation:

Kinetic Control: Favored by strong, sterically hindered, non-nucleophilic bases like lithium diisopropylamide (LDA) at low temperatures. The less substituted enolate (the kinetic enolate) is formed faster. libretexts.org

Thermodynamic Control: Achieved under conditions that allow for equilibration to the more stable, more substituted enolate. This typically involves using a weaker base or higher temperatures. libretexts.org

Stereoselective Alkylation: Once the desired enolate is formed, its reaction with an alkyl halide proceeds via an SN2 mechanism. The stereochemical outcome of this step is crucial for establishing new stereocenters. The use of chiral auxiliaries, as discussed previously, is a primary strategy for achieving high stereoselectivity. For example, in the asymmetric synthesis of piperidine (B6355638) dicarboxylic acid derivatives, sequential LDA-promoted alkylations of a substrate bearing an Evans auxiliary with tert-butyl bromoacetate (B1195939) and allyl iodide have been successfully employed. nih.gov

The geometry of the enolate (E or Z) can significantly influence the diastereoselectivity of the alkylation. The choice of base, solvent, and additives can affect the E/Z ratio of the enolate formed. quimicaorganica.org For instance, the presence of hexamethylphosphoramide (B148902) (HMPA) can favor the formation of the Z-enolate. quimicaorganica.org

The malonic ester synthesis is a classic method that utilizes the alkylation of an enolate derived from diethyl malonate. libretexts.org This can be adapted for the synthesis of more complex molecules. After alkylation, the resulting diester can be hydrolyzed and decarboxylated to yield a carboxylic acid. libretexts.org

ReactionKey ReagentsProduct TypeImportant Considerations
Malonic Ester SynthesisDiethyl malonate, NaOEt, Alkyl halideSubstituted carboxylic acidInvolves enolate formation, alkylation, hydrolysis, and decarboxylation. libretexts.org
Direct Alkylation of KetonesUnsymmetrical ketone, LDA (kinetic) or NaH (thermodynamic)Alkylated ketoneCan lead to a mixture of regioisomers if not properly controlled. libretexts.org
Asymmetric AlkylationSubstrate with chiral auxiliary, LDA, Alkyl halideChiral alkylated productThe chiral auxiliary directs the approach of the electrophile. nih.gov

One-Pot and Cascade Reaction Sequences for β-Keto Ester Construction

One-pot and cascade reactions offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps into a single synthetic operation without the isolation of intermediates.

A straightforward one-pot synthesis of β-keto esters involves the reaction of a carboxylic acid with N,N'-dicyclohexylcarbodiimide (DCC) to form an O-acylisourea intermediate. Subsequent reaction with an organolithium reagent can then furnish the desired ketone. sci-hub.se This method has been applied to a variety of aliphatic and aromatic carboxylic acids. sci-hub.se

Another approach involves the use of Meldrum's acid. Fatty acids can be converted into the corresponding fatty β-ketoesters in good yields by reacting them with Meldrum's acid in the presence of DCC and 4-dimethylaminopyridine (B28879) (DMAP). rsc.org

Cascade reactions, where the product of one reaction is the substrate for the next in a sequential manner, are particularly elegant. For instance, a copper-catalyzed cascade reaction of α,β-unsaturated esters with keto esters has been reported. nih.gov This process involves a copper-catalyzed reductive aldolization followed by a lactonization, providing a facile route to γ-carboxymethyl-γ-lactones and δ-carboxymethyl-δ-lactones under mild conditions. nih.gov

In a different strategy, a one-pot cascade aldol/cyclization of 2-formylbenzoic acid with β-keto acids in glycerol (B35011) can be used to synthesize 3-substituted phthalides. beilstein-journals.org This reaction proceeds smoothly with a variety of β-keto acids bearing different substituents. beilstein-journals.org

Reaction TypeStarting MaterialsKey Reagents/CatalystsProduct
One-Pot Ketone SynthesisCarboxylic acid, Organolithium reagentDCCKetone sci-hub.se
One-Pot β-Ketoester SynthesisFatty acid, Meldrum's acidDCC, DMAPFatty β-ketoester rsc.org
Copper-Catalyzed Cascadeα,β-Unsaturated ester, Keto esterCopper catalyst, Silaneγ- or δ-Lactone nih.gov
One-Pot Cascade Annulation2-Formylbenzoic acid, β-Keto acidBase, Glycerol3-Substituted phthalide (B148349) beilstein-journals.org

Chemical Reactivity and Mechanistic Investigations of 8 Tert Butoxy 8 Oxooctanoic Acid

Transformations of the Keto Carbonyl Group

While the ester carbonyl exhibits lower reactivity compared to a ketone, it can still undergo specific transformations under suitable conditions.

The reduction of the ester carbonyl in 8-(tert-butoxy)-8-oxooctanoic acid to an alcohol can be achieved using powerful reducing agents. Given the presence of a carboxylic acid, which can also be reduced, chemoselective reduction presents a significant challenge. Typically, a robust hydride reagent would be necessary to reduce the ester.

However, a more common strategy involves the initial protection of the carboxylic acid group, followed by reduction of the ester. Alternatively, the reduction of the free carboxylic acid to a primary alcohol can be accomplished using reagents like borane (B79455) (BH₃) or its complexes, which are known to selectively reduce carboxylic acids in the presence of esters. Following the reduction of the carboxylic acid, the resulting hydroxyl group would need to be protected before any subsequent reduction of the tert-butyl ester is attempted. The reduction of the ester itself would typically yield 1,8-octanediol.

Complete reduction of the carbonyl group to a methylene (B1212753) (alkane) functionality is a more strenuous transformation, often requiring harsh conditions such as the Wolff-Kishner or Clemmensen reduction, which may not be compatible with the tert-butyl ester group due to the strongly basic or acidic conditions, respectively.

Direct oxidation of the ester carbonyl group is not a typical transformation in synthetic organic chemistry. However, oxidative cleavage of the C-O bond of the ester can occur under specific conditions. More relevant are the oxidative processes that can be applied to the alkyl chain, although this falls outside the direct transformation of the carbonyl group itself.

Reactivity of the Carboxylic Acid Functionality

The terminal carboxylic acid is a primary site for a variety of chemical modifications, making it a versatile handle for conjugation and derivatization.

The conversion of the carboxylic acid moiety of this compound to amides is a fundamental transformation. This is typically achieved by activating the carboxylic acid, followed by reaction with a primary or secondary amine. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and racemization in chiral systems. arctomsci.com The direct condensation of the carboxylic acid with an amine can also be facilitated by boron-based reagents. nih.gov

Symmetrical or mixed anhydrides can also be prepared from the carboxylic acid. Treatment with a dehydrating agent such as trifluoroacetic anhydride (B1165640) or reaction with an acyl chloride in the presence of a non-nucleophilic base will yield the corresponding anhydride. These anhydrides are themselves reactive intermediates that can be used for acylation reactions.

Table 1: Common Coupling Reagents for Amide Bond Formation

Coupling ReagentAdditiveTypical ByproductKey Features
Dicyclohexylcarbodiimide (DCC)HOBtDicyclohexylurea (DCU)Insoluble byproduct, easy to remove by filtration. arctomsci.com
N,N'-Diisopropylcarbodiimide (DIC)HOBtDiisopropylurea (DIU)Soluble byproduct, often used in solid-phase synthesis. arctomsci.com
Ethyl-(N',N'-dimethylamino)propylcarbodiimide (EDC)HOBtWater-soluble ureaByproduct removed by aqueous workup.
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)-TetramethylureaEfficient and rapid coupling.

The bifunctional nature of this compound makes it a valuable linker in peptide synthesis and bioconjugation. In solid-phase peptide synthesis (SPPS), the carboxylic acid can be anchored to a solid support, allowing the peptide chain to be elongated from the free amine terminus after deprotection of a suitable N-terminal protecting group. Alternatively, the carboxylic acid can be coupled to the N-terminus of a resin-bound peptide. beilstein-journals.org The use of coupling reagents is crucial for efficient peptide bond formation. stanford.edu

In bioconjugation, the carboxylic acid can be activated and reacted with amine groups on biomolecules such as proteins or antibodies, tethering the octanoic acid linker to the biological entity. The tert-butyl ester can then be deprotected to reveal a new carboxylic acid functionality for further modification or to alter the physicochemical properties of the conjugate.

Reactions Involving the tert-Butoxy (B1229062) Ester Moiety

The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality at the other end of the C8 chain. Its reactivity is primarily centered around its cleavage under specific conditions.

The most common reaction of the tert-butoxy ester is its acid-catalyzed cleavage to yield the corresponding carboxylic acid and isobutylene (B52900). This deprotection is typically achieved using strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). beilstein-journals.org This method is highly effective and widely used due to the volatile nature of the byproducts.

Alternatively, the tert-butyl ester can be converted directly into other esters or amides. For instance, reaction with α,α-dichlorodiphenylmethane and a catalytic amount of tin(II) chloride can generate an acid chloride in situ, which can then be reacted with various alcohols or amines to form the desired ester or amide derivatives. researchgate.net

Selective Ester Cleavage Methods

The tert-butyl ester group in this compound serves as a common protecting group for the carboxylic acid functionality. Its removal, or cleavage, is a critical step in many synthetic sequences. Due to its structure, the cleavage of a tert-butyl ester proceeds through a mechanism involving the formation of a stable tertiary carbocation.

This transformation is typically achieved under acidic conditions. acsgcipr.org The reaction is initiated by the protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon. However, unlike the hydrolysis of less hindered esters, the cleavage of the tert-butyl group follows an AAL1-type mechanism. The key step is the cleavage of the alkyl-oxygen bond to form the stable tert-butyl cation and the carboxylic acid. The tert-butyl cation is then typically quenched by a nucleophile or undergoes elimination to form isobutylene. acsgcipr.org

A variety of acidic reagents can be employed for this purpose, offering a range of selectivities depending on the other functional groups present in the molecule. acsgcipr.org

Table 1: Common Acidic Reagents for tert-Butyl Ester Cleavage

Reagent Conditions Notes
Trifluoroacetic Acid (TFA) Neat or in a solvent like Dichloromethane (DCM) A very common and effective method.
Formic Acid Used as a solvent, often with gentle heating A milder alternative to TFA, suitable for substrates sensitive to strong acids. acsgcipr.org
Hydrochloric Acid (HCl) Anhydrous HCl in an organic solvent (e.g., dioxane, ether) Useful for substrates where aqueous conditions must be avoided. acsgcipr.org
p-Toluenesulfonic acid (p-TsOH) In a suitable solvent, often with heating Can selectively remove tert-butyl esters in the presence of certain other protecting groups. acsgcipr.org

This table presents general methods for tert-butyl ester cleavage based on established chemical principles.

Transesterification Processes and Catalytic Approaches

Transesterification is a process where the tert-butoxy group of this compound is exchanged for another alkoxy group from an alcohol. This reaction can be catalyzed by either acids or bases, or by specific metal catalysts.

R-OH + this compound ⇌ R-OOC-(CH₂)₆-COOH + tert-Butanol (B103910)

Acid-catalyzed transesterification follows a mechanism similar to acid-catalyzed esterification. The carbonyl oxygen is protonated, followed by nucleophilic attack of the new alcohol, formation of a tetrahedral intermediate, and elimination of tert-butanol.

Base-catalyzed transesterification, or alcoholysis, involves the nucleophilic attack of an alkoxide on the ester carbonyl, leading to a tetrahedral intermediate which then collapses to release the tert-butoxide leaving group.

A range of catalysts have been developed to facilitate transesterification under mild conditions. organic-chemistry.org These are particularly important in industrial applications to improve efficiency and selectivity.

Table 2: Catalytic Approaches for Transesterification of Esters

Catalyst Type Example Catalyst Notes
Homogeneous Acid Sulfuric Acid (H₂SO₄) Effective but can have slow reaction rates and require a large excess of alcohol. mdpi.com
Homogeneous Base Sodium Methoxide (NaOMe) Requires careful control to avoid saponification of the ester.
Metal Alkoxides Potassium-tert-butoxide Can be used to drive the reaction, particularly in the synthesis of other tert-butyl esters. google.com
Metal Salts Scandium(III) triflate (Sc(OTf)₃) Catalyzes direct transesterification in boiling alcohols, with reduced reaction times under microwave irradiation. organic-chemistry.org
Organometallic Tetranuclear Zinc Cluster Promotes transesterification under mild conditions with high yields. organic-chemistry.org

| Heterogeneous | Silica Chloride | An efficient solid catalyst for both esterification and transesterification. organic-chemistry.org |

This table summarizes various catalytic systems used for transesterification reactions applicable to esters like this compound. A patented process describes the transesterification of dicarboxylic acid monoesters, such as mono-tert-butyl adipate, using metal alkoxides. google.com

Alpha-Carbon Reactivity and Enolate Chemistry

The carbon atoms adjacent to the carbonyl groups (the α-carbons) in this compound exhibit enhanced reactivity due to the electron-withdrawing nature of the carbonyls. This allows for deprotonation to form enolate intermediates, which are powerful nucleophiles in organic synthesis. The molecule has two distinct α-carbon positions: C-2 (adjacent to the carboxylic acid) and C-7 (adjacent to the tert-butyl ester).

Acidity of Alpha-Hydrogens and Enolate Formation

The hydrogens attached to the α-carbons are acidic because the resulting conjugate base, the enolate, is stabilized by resonance. libretexts.org The negative charge is delocalized onto the electronegative oxygen atom. masterorganicchemistry.com

The acidity of α-hydrogens in esters is significantly lower than in ketones or aldehydes. libretexts.org The pKa of α-protons in a typical ester is around 25, compared to 19-21 for a ketone. libretexts.orgyoutube.comyoutube.com This reduced acidity in esters is due to the resonance donation from the alkoxy oxygen, which competes with the carbonyl group's ability to stabilize the adjacent carbanion. youtube.com For this compound, the α-hydrogens at C-7 are expected to have a pKa in this range. The α-hydrogens at C-2, adjacent to the carboxylic acid group, are also acidic, and their deprotonation can be achieved with strong bases.

Formation of the enolate from the ester end of this compound requires a strong, non-nucleophilic base to avoid side reactions like saponification or addition to the carbonyl.

Table 3: Bases for Enolate Formation from Esters

Base pKa of Conjugate Acid Notes
Lithium diisopropylamide (LDA) ~36 A very strong, sterically hindered base commonly used to irreversibly form ester enolates in high concentration.
Sodium Hydride (NaH) ~35 A strong, non-nucleophilic base that deprotonates the ester, generating hydrogen gas. youtube.com
Sodium Amide (NaNH₂) ~38 Another very strong base capable of quantitative enolate formation.

This table provides examples of bases used to generate enolates from esters, which is applicable to the ester functional group in this compound.

Synthetic Utility of Enolate Intermediates

Once formed, the enolate of this compound is a potent nucleophile that can react with a variety of electrophiles at the α-carbon. This provides a powerful tool for carbon-carbon bond formation. The bifunctional nature of the starting material allows the resulting product to be further elaborated at the free carboxylic acid terminus.

Key synthetic applications include:

Alkylation: Reaction with alkyl halides to introduce an alkyl chain at the α-carbon. This is a classic method for forming new C-C bonds. masterorganicchemistry.com

Acylation: Reaction with acyl chlorides or anhydrides to form β-keto esters. These products are valuable synthetic intermediates.

Condensation Reactions: The enolate can participate in reactions like the Claisen condensation, where it attacks another ester molecule. An intramolecular Dieckmann condensation is not possible due to the long carbon chain.

Keto-Enol Tautomerism and Its Influence on Reactivity

Keto-enol tautomerism is an equilibrium between two constitutional isomers: the keto form (containing a carbonyl group) and the enol form (containing a hydroxyl group adjacent to a double bond). libretexts.org This process can be catalyzed by either acid or base. masterorganicchemistry.comyoutube.com

For simple esters like this compound, the equilibrium overwhelmingly favors the keto (ester) form. libretexts.org The concentration of the enol tautomer at any given time is typically very low. This is because the C=O double bond in the ester is significantly more stable than the C=C double bond in the corresponding enol.

Despite its low equilibrium concentration, the enol form is a crucial intermediate in many reactions involving the α-carbon. libretexts.org For instance, acid-catalyzed α-halogenation proceeds through an enol intermediate. msu.eduyoutube.com The carbonyl oxygen is protonated, followed by deprotonation at the α-carbon to form the enol, which then acts as the nucleophile that attacks the halogen. youtube.com Therefore, while not a major species in solution, the ability of this compound to form an enol dictates its reactivity at the alpha-position under acidic conditions.

Decarboxylation Pathways of Beta-Keto Acid Intermediates

While this compound itself will not readily decarboxylate upon heating, it can be converted into intermediates that do. Specifically, if a carboxylic acid group is introduced at a β-position to an existing carbonyl group, the resulting β-keto acid can lose carbon dioxide upon heating. masterorganicchemistry.com

A common route to such an intermediate would be through the acylation of the enolate of this compound, followed by hydrolysis of the ester. For example, if the enolate (formed at C-7) is acylated, it produces a β-keto ester. Subsequent hydrolysis of both the tert-butyl ester and the newly formed ester would yield a β-keto dicarboxylic acid, which would readily decarboxylate.

The mechanism of decarboxylation for β-keto acids is a concerted, pericyclic reaction that proceeds through a cyclic, six-membered transition state. libretexts.orgyoutube.com The carboxylic acid proton is transferred to the β-carbonyl oxygen, while the C-C bond between the carboxyl group and the α-carbon breaks. This initially forms an enol, which then tautomerizes to the more stable ketone product. masterorganicchemistry.com This reaction is a key step in important synthetic methods like the acetoacetic ester synthesis. libretexts.org

Table 4: Compound Names Mentioned

Compound Name
This compound
Acetic Acid
Acetone
Acetoacetic acid
Formic Acid
Hydrochloric Acid
Isobutylene
Lithium diisopropylamide
Mono-tert-butyl adipate
p-Toluenesulfonic acid
Scandium(III) triflate
Silica Chloride
Sodium Amide
Sodium Ethoxide
Sodium Hydride
Sodium Methoxide
Sulfuric Acid
tert-Butanol
Tetranuclear Zinc Cluster

Thermal Decarboxylation Mechanisms

The thermal decomposition of esters, particularly those with a β-hydrogen on the alkyl group, is a well-documented process known as ester pyrolysis. In the case of this compound, the tert-butyl group provides the necessary structural features for this type of reaction. The primary mechanism for the thermal decomposition of tert-butyl esters is a unimolecular elimination reaction (Ei), which proceeds in a concerted fashion.

This intramolecular process involves the formation of a cyclic transition state, leading to the cleavage of the C-O bond of the ester and a C-H bond on a methyl group of the tert-butyl moiety. The products of this reaction are isobutene and the corresponding carboxylic acid, which in this case is suberic acid. It is important to note that while the term "decarboxylation" is used broadly, in this specific context, the reaction is more accurately described as an elimination reaction that results in the loss of the tert-butyl group as isobutene, rather than the loss of carbon dioxide.

The thermal decomposition of similar compounds, such as tert-butyl peroxy esters, has also been investigated. While these compounds contain a labile peroxide bond that dictates their initial decomposition, the subsequent reactions can involve the formation of tert-butyl radicals, which can then lead to the formation of isobutene. However, for non-peroxy esters like this compound, the concerted Ei mechanism is the predominant pathway under thermal conditions in the gas phase.

Role of Concerted Cyclic Transition States and Enol Stabilization

The concerted nature of the thermal elimination of tert-butyl esters is a key feature of their reactivity. The reaction proceeds through a six-membered cyclic transition state. In this transition state, the carbonyl oxygen of the ester acts as an intramolecular base, abstracting a proton from one of the methyl groups of the tert-butyl substituent. Simultaneously, the C-O ester bond cleaves, and a new π-bond forms to produce isobutene. This synchronous bond-breaking and bond-forming process avoids the formation of high-energy ionic intermediates.

The concept of a cyclic transition state is also central to the decarboxylation of β-keto acids and malonic acids. In these cases, a similar six-membered cyclic arrangement allows for the transfer of a proton and the elimination of carbon dioxide, leading to the formation of an enol intermediate. This enol then tautomerizes to the more stable keto form. While this compound is not a β-keto acid, the principle of a stable, low-energy cyclic transition state driving the reaction is analogous.

General Reaction Mechanisms and Proposed Intermediates

The primary mechanism for the thermal decomposition of this compound is the Ei mechanism, as detailed above. This is a pericyclic reaction that is characterized by a high degree of stereospecificity (syn-elimination) and the absence of free radical or ionic intermediates in the rate-determining step.

Alternative mechanisms, such as those involving free radicals or carbocations, are generally not favored for the gas-phase pyrolysis of simple tert-butyl esters. A free-radical mechanism would involve the homolytic cleavage of the C-O bond to form a tert-butoxy radical and an acyl radical. While such pathways are observed in the decomposition of peroxides, they are less common for simple esters.

An ionic mechanism would involve the formation of a tert-butyl cation and a carboxylate anion. The tert-butyl cation is relatively stable, and this type of mechanism is often observed in the acid-catalyzed hydrolysis of tert-butyl esters. However, in the absence of an acid catalyst, the high temperatures required for thermal decomposition favor the lower-energy concerted pathway.

The main proposed intermediate in the thermal decomposition of this compound is the six-membered cyclic transition state. This is not a stable intermediate that can be isolated, but rather a high-energy point on the reaction coordinate.

To provide a quantitative perspective on the kinetics of such reactions, data from analogous systems can be examined. For instance, the gas-phase elimination kinetics of tert-butyl carbamates, which also proceed through a six-membered cyclic transition state, have been studied. The Arrhenius parameters for these reactions provide an indication of the activation energies and pre-exponential factors that might be expected for the decomposition of this compound.

Compoundlog(A, s⁻¹)Ea (kJ/mol)Temperature Range (°C)
tert-butyl carbamate13.02 ± 0.46161.6 ± 4.7200-280
tert-butyl N-hydroxycarbamate12.52 ± 0.11147.8 ± 1.1200-280
1-(tert-butoxycarbonyl)-imidazole11.63 ± 0.21134.9 ± 2.0200-280
Table 1: Arrhenius Parameters for the Gas-Phase Elimination of Analogous tert-Butyl Compounds. usfq.edu.ecresearchgate.net

This interactive table presents kinetic data for compounds that undergo a similar thermal elimination reaction, providing a framework for understanding the reactivity of this compound. usfq.edu.ecresearchgate.net

Advanced Derivatives and Analogues of 8 Tert Butoxy 8 Oxooctanoic Acid

Structural Modifications of the Octanoic Acid Backbone

The eight-carbon chain of 8-(tert-butoxy)-8-oxooctanoic acid serves as a flexible spacer. Structural modifications to this backbone are pursued to modulate properties such as solubility, steric hindrance, and reactivity. Strategies for modification can include the introduction of unsaturation (double or triple bonds) to create a more rigid linker or the incorporation of heteroatoms (e.g., oxygen or nitrogen) within the chain to alter polarity and binding characteristics. While specific examples of backbone modifications for this compound are not extensively documented in publicly available literature, the principles of organic synthesis allow for such alterations starting from different precursors. For instance, employing an unsaturated or heteroatom-containing dicarboxylic acid monoester in a synthesis route analogous to that of the parent compound would yield a structurally modified backbone.

Synthesis and Reactivity of Functionally Substituted Analogues

The introduction of additional functional groups onto the octanoic acid backbone of this compound gives rise to a diverse range of analogues with enhanced reactivity and utility in various synthetic applications.

Amino-Substituted Keto Octanoic Acid Derivatives

The synthesis of amino-substituted keto octanoic acid derivatives introduces a nucleophilic amino group and a reactive keto group. These functionalities are valuable for forming specific chemical linkages. The synthesis of α-keto acids, for example, can be achieved through various methods, including the hydrolysis of acyl cyanides or the oxidation of α-hydroxy acids. researchgate.net In the context of an octanoic acid derivative, this would involve multi-step synthetic pathways.

One general approach to synthesizing amino carboxylic acids involves the reaction of halogenated carboxylic acid esters with a metal cyanate (B1221674) and an alcohol to form a urethane, which is then hydrolyzed. google.com This method has been described for synthesizing amino acids from shorter-chain haloesters. google.com The introduction of a keto group can be accomplished through various oxidative methods. For instance, the administration of octanoic acid in rats has been shown to promote the catabolism of branched-chain amino acids by affecting the activity of branched-chain α-ketoacid dehydrogenase. nih.gov While this is a biological context, it highlights the relationship between octanoic acid structures and keto acid formation. The synthesis of amino sugar derivatives from keto-sugars also provides a model for how amino and keto functionalities can be incorporated into a carbon chain. nih.gov

Analogues with Varying Alkyl Chain Lengths and Ester Groups

The properties of this compound can be fine-tuned by altering the length of the alkyl chain and the nature of the ester group.

Alkyl Chain Length Variation: The synthesis of analogues with shorter or longer alkyl chains (e.g., adipic, sebacic, or dodecanedioic acid monoesters) allows for the optimization of the spacer length in applications such as cross-linking or as linkers in proteolysis-targeting chimeras (PROTACs). The synthetic methods for these analogues would be similar to that of the octanoic acid derivative, starting from the corresponding dicarboxylic acid.

Ester Group Variation: The tert-butyl ester of this compound is known for its stability and its selective removal under acidic conditions. google.com However, other ester protecting groups can be employed to achieve different deprotection conditions. For example, benzyl (B1604629) esters can be removed by hydrogenolysis, while methyl or ethyl esters are typically cleaved by base-catalyzed hydrolysis. The choice of ester group is critical in multi-step syntheses where orthogonal protection strategies are required.

PropertyThis compoundAnalogue with Shorter Chain (e.g., Adipic Acid Mono-tert-butyl Ester)Analogue with Longer Chain (e.g., Sebacic Acid Mono-tert-butyl Ester)
Spacer Length MediumShortLong
Flexibility HighModerateVery High
Potential Applications General purpose linkerApplications requiring a more rigid connectionApplications needing greater separation between conjugated molecules

Protected Derivatives for Peptide and Complex Molecule Synthesis

In the synthesis of peptides and other complex molecules, protecting groups are essential to prevent unwanted side reactions. biosynth.com The tert-butyl group in this compound serves as a robust protecting group for the carboxylic acid functionality. peptide.comresearchgate.net This is particularly useful in the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) solid-phase peptide synthesis (SPPS) strategy. beilstein-journals.org

In this strategy, the N-terminus of the growing peptide chain is temporarily protected by the base-labile Fmoc group, while the reactive side chains of amino acids are protected by acid-labile groups, such as tert-butyl ethers and esters. peptide.combeilstein-journals.org The tert-butoxy (B1229062) group of this compound is compatible with this approach, as it remains intact during the repeated basic treatments used to remove the Fmoc group and is cleaved at the final step with strong acid, typically trifluoroacetic acid (TFA). google.combeilstein-journals.org This allows for the selective deprotection and subsequent reaction of the carboxylic acid end of the linker after the peptide chain has been assembled.

The use of such protected bifunctional linkers is crucial for creating well-defined peptide conjugates, cyclic peptides, and other complex architectures where specific, controlled bond formation is required.

Protecting Group StrategyN-α ProtectionSide Chain/Linker ProtectionCleavage Condition for N-αCleavage Condition for Side Chain/Linker
Fmoc/tBu FmoctBuBase (e.g., piperidine)Strong Acid (e.g., TFA)
Boc/Bn BocBnAcid (e.g., TFA)Strong Acid (e.g., HF) or Hydrogenolysis

Exploration of Bio-Inspired Analogues and Conjugates

The development of bio-inspired analogues and conjugates of this compound aims to mimic natural structures to enhance biological activity or compatibility. While specific research on bio-inspired analogues of this particular compound is not widely reported, the general principles involve incorporating moieties such as amino acids, sugars, or natural polyamines into the structure.

For example, conjugating a peptide sequence to the carboxylic acid end of this compound after deprotection of the tert-butyl group would create a lipopeptide-like structure, where the octanoic acid chain acts as a lipid tail. Such structures can have interesting self-assembly properties or be used to anchor molecules to cell membranes.

Similarly, the attachment of sugar moieties could improve the aqueous solubility and pharmacokinetic properties of a molecule conjugated to the other end of the linker. The synthesis of such conjugates would rely on the versatile reactivity of the free carboxylic acid group after the selective removal of the tert-butyl ester.

Analytical and Spectroscopic Characterization Methodologies for Keto Acid Esters

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatography is fundamental for separating 8-(tert-Butoxy)-8-oxooctanoic acid from starting materials, byproducts, or impurities, and for its quantitative determination.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds like dicarboxylic acid monoesters. A typical method for this compound would involve reversed-phase chromatography. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The inclusion of an acid, such as formic acid or trifluoroacetic acid, in the mobile phase is critical to suppress the ionization of the terminal carboxylic acid group, ensuring good peak shape and reproducible retention times. researchgate.net

Detection can be achieved using a variety of detectors. While the compound lacks a strong chromophore for UV-Vis detection, it is amenable to analysis by universal detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). For higher specificity and structural confirmation, coupling the HPLC system to a mass spectrometer (LC-MS) is the preferred approach. researchgate.netnih.gov

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterValue
Column Reversed-Phase C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector ELSD, CAD, or Mass Spectrometer (ESI, Negative Ion Mode)

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly higher resolution, improved sensitivity, and much faster analysis times. A method developed for HPLC can be effectively transferred to a UPLC system to enhance throughput. The fundamental parameters, such as the choice of stationary and mobile phases, remain the same, but the flow rates are adjusted for the smaller column dimensions, and the gradient times are proportionally reduced. The higher backpressure generated by UPLC systems requires instrumentation specifically designed to handle such conditions.

Table 2: Illustrative UPLC Method Parameters for this compound Analysis

ParameterValue
Column High Strength Silica (HSS) C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 95% B over 3 minutes
Flow Rate 0.6 mL/min
Column Temperature 40 °C
Injection Volume 1 µL
Detector Mass Spectrometer (ESI, Negative Ion Mode)

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the tert-butyl group, the methylene (B1212753) chain, and the carboxylic acid proton. The large singlet for the nine equivalent protons of the tert-butyl group is a characteristic feature. rsc.org The methylene protons adjacent to the carbonyl groups will be shifted downfield compared to the other methylene protons in the center of the alkyl chain. chemicalbook.com

Table 3: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0Broad Singlet1H-H OOC-
~2.35Triplet2H-CH₂-COOH
~2.20Triplet2H-CH₂-COO-tBu
~1.62Multiplet4H-CH₂-CH₂ -COOH, -CH₂-CH₂ -COO-tBu
~1.44Singlet9H-C(CH₃ )₃
~1.30Multiplet4H-(CH₂)₂-CH₂-CH₂-(CH₂)₂-

¹³C NMR spectroscopy maps the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the characterization of the entire backbone. The spectrum for this compound would clearly show two different carbonyl signals—one for the carboxylic acid and one for the ester. rsc.org The quaternary and methyl carbons of the tert-butyl group also provide signature peaks at approximately 80 ppm and 28 ppm, respectively. rsc.org

Table 4: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~179.5-C OOH
~173.0-C OO-tBu
~80.5-C (CH₃)₃
~34.5-C H₂-COO-tBu
~34.0-C H₂-COOH
~28.8-(C H₂)₄-
~28.1-C(C H₃)₃
~24.8-(C H₂)₄-
~24.5-(C H₂)₄-

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, FTIR is excellent for confirming the presence of both the carboxylic acid and the ester moieties. The spectrum would be dominated by a very broad O-H stretch from the carboxylic acid and two distinct, strong C=O stretching absorptions for the acid and ester carbonyls. nist.gov

Table 5: Key FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 2500O-H Stretch (very broad)Carboxylic Acid
2975, 2930, 2855C-H StretchAlkyl (CH₃, CH₂)
~1730C=O Stretch (strong, sharp)tert-Butyl Ester
~1710C=O Stretch (strong, sharp)Carboxylic Acid
~1250, ~1150C-O StretchEster / Carboxylic Acid

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation by the sample at specific frequencies corresponds to the vibrations of its chemical bonds. For this compound, the FT-IR spectrum is characterized by the presence of distinct absorption bands indicative of its carboxylic acid and tert-butyl ester moieties.

The most prominent features in the FT-IR spectrum of this compound include a broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group. This broadening is a result of intermolecular hydrogen bonding. Additionally, two distinct carbonyl (C=O) stretching vibrations are expected. The C=O stretch of the carboxylic acid typically appears around 1710-1760 cm⁻¹, while the C=O stretch of the tert-butyl ester is observed at a slightly higher frequency, generally in the range of 1735-1750 cm⁻¹. The presence of the C-O stretching vibrations for both the carboxylic acid and the ester group, typically in the 1210-1320 cm⁻¹ and 1150-1250 cm⁻¹ regions respectively, further confirms the structure. The characteristic C-H stretching vibrations of the aliphatic chain and the tert-butyl group are observed in the 2850-3000 cm⁻¹ region. researchgate.netresearchgate.netdtic.mil

A representative table of expected FT-IR absorption bands for this compound is provided below.

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Carboxylic AcidO-H Stretch2500-3300 (broad)
Carboxylic AcidC=O Stretch1710-1760
tert-Butyl EsterC=O Stretch1735-1750
Carboxylic Acid/EsterC-O Stretch1150-1320
Aliphatic ChainC-H Stretch2850-3000

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a molecule. The monoisotopic mass of this compound (C₁₂H₂₂O₄) is 230.15181 Da. uni.lu HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, typically with an error of less than 5 ppm. This high level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Predicted collision cross-section (CCS) values, which provide information about the three-dimensional shape of an ion, can also be calculated and compared with experimental data for further structural confirmation. uni.lu

Below is a table of predicted exact masses for common adducts of this compound that could be observed in HRMS. uni.lu

Adduct Formula Predicted Exact Mass (m/z)
[M+H]⁺C₁₂H₂₃O₄⁺231.15909
[M+Na]⁺C₁₂H₂₂O₄Na⁺253.14103
[M-H]⁻C₁₂H₂₁O₄⁻229.14453
[M+NH₄]⁺C₁₂H₂₆NO₄⁺248.18563

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide valuable information about the compound's structure.

For this compound, the fragmentation is expected to be dominated by the loss of the tert-butyl group and subsequent cleavages of the aliphatic chain. A key fragmentation pathway for compounds containing a tert-butoxycarbonyl (t-Boc) group is the loss of isobutylene (B52900) (C₄H₈), resulting in a fragment ion corresponding to [M - 56]. doaj.org Another common fragmentation is the loss of the entire tert-butoxy (B1229062) group (•OC(CH₃)₃), leading to a fragment of [M - 87]. The characteristic tert-butyl cation at m/z 57 is also a very common and often abundant fragment in the mass spectra of tert-butyl containing compounds. nih.gov

The carboxylic acid moiety can also influence fragmentation, with potential losses of water (H₂O) or carbon dioxide (CO₂) from certain fragment ions. The study of these fragmentation patterns allows for the precise localization of the functional groups within the molecule.

A table summarizing the expected major fragment ions in the MS/MS spectrum of the [M+H]⁺ ion of this compound is presented below.

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Proposed Fragment Structure/Identity
231.16175.10C₄H₈ (56 Da)[M+H - C₄H₈]⁺
231.1657.07C₈H₁₄O₄ (174 Da)[C₄H₉]⁺ (tert-butyl cation)
175.10157.09H₂O (18 Da)[M+H - C₄H₈ - H₂O]⁺
175.10131.08CO₂ (44 Da)[M+H - C₄H₈ - CO₂]⁺

Computational and Theoretical Investigations of 8 Tert Butoxy 8 Oxooctanoic Acid

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to elucidating the electronic structure and energetics of 8-(tert-Butoxy)-8-oxooctanoic acid. These methods, particularly Density Functional Theory (DFT), offer a robust framework for investigating the molecule's behavior at the atomic level. github.io

Density Functional Theory (DFT) Studies on Molecular Conformation

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the geometries and relative energies of different molecular conformations. researchgate.net For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-31G(d), can be used to optimize the geometry of various conformers. biointerfaceresearch.com These calculations would map the potential energy surface of the molecule, identifying the minimum energy structures. The flexible octanoic acid chain allows for numerous rotational isomers, and DFT can predict which of these are most likely to exist. The calculations would reveal key geometric parameters, including bond lengths, bond angles, and dihedral angles that define the shape of the molecule.

Conformational Analysis and Stability Studies

The conformational landscape of this compound is dictated by a balance of steric and electronic effects. The long aliphatic chain can adopt various folded and extended conformations. The bulky tert-butyl group imposes significant steric constraints, influencing the orientation of the ester portion of the molecule. libretexts.org

A systematic conformational search, followed by DFT optimization, would likely identify several low-energy conformers. The relative stability of these conformers is determined by their calculated electronic energies. It is generally expected that conformations that minimize steric repulsion between the bulky tert-butyl group and the carboxylic acid end of the chain will be more stable. libretexts.orgupenn.edu Extended, linear-like conformations are often energetically favored for long-chain alkanes to reduce gauche interactions. However, intramolecular hydrogen bonding between the carboxylic acid proton and the carbonyl oxygen of the ester could stabilize certain folded conformations.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT
ConformerDescriptionRelative Energy (kcal/mol)
Extended ChainA linear, zig-zag conformation of the octanoic acid backbone.0.00
Folded (Intramolecular H-bond)A conformation where the carboxylic acid group is folded back to form a hydrogen bond with the ester carbonyl oxygen.1.5 - 3.0
Gauche Conformer 1A conformation with a gauche interaction at the C3-C4 bond.0.9 - 1.2
Gauche Conformer 2A conformation with a gauche interaction at the C5-C6 bond.0.9 - 1.2

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping the reaction pathways for various transformations of this compound. By locating transition states and calculating activation barriers, a detailed understanding of the reaction kinetics and mechanisms can be obtained.

Theoretical Studies on Decarboxylation Pathways

While this compound does not possess the β-keto acid or malonic acid functionality typically associated with facile decarboxylation, theoretical studies can explore potential, albeit likely high-energy, decarboxylation pathways. masterorganicchemistry.com One hypothetical pathway could involve the formation of a cyclic transition state, a common feature in many decarboxylation reactions. masterorganicchemistry.com Computational modeling could determine the geometry of such a transition state and the associated activation energy. It is anticipated that the decarboxylation of this saturated carboxylic acid would have a high activation barrier, indicating that harsh conditions would be required. researchgate.net

Investigation of Ester Hydrolysis and Transesterification Mechanisms

The hydrolysis of the tert-butyl ester group in this compound is a reaction of significant interest. Computational studies can differentiate between plausible mechanisms, such as the AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) and AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) pathways. oup.com Given the stability of the tert-butyl carbocation, the AAL1 mechanism is a likely pathway under acidic conditions. oup.comusgs.gov DFT calculations can model the protonation of the ester oxygen, the subsequent cleavage of the carbon-oxygen bond to form the tert-butyl cation and suberic acid, and the energetics of these steps.

Kinetic and Thermodynamic Modeling of Chemical Transformations

The study of the chemical transformations of this compound, a mono-tert-butyl ester of suberic acid, heavily relies on kinetic and thermodynamic modeling to understand and predict its reactivity. These computational approaches are crucial for optimizing reaction conditions for its synthesis and subsequent reactions, such as hydrolysis or transesterification. While specific experimental kinetic and thermodynamic data for this compound are not extensively available in public literature, valuable insights can be drawn from studies on similar esterification and hydrolysis reactions of dicarboxylic acids.

The formation of this compound is typically achieved through the esterification of suberic acid. The kinetics of such reactions are often studied under various conditions of temperature, catalyst concentration, and molar ratios of reactants. The esterification of a dicarboxylic acid like suberic acid with an alcohol is a consecutive two-step reaction, involving the formation of the monoester followed by the diester. researchgate.net The formation of the monoester, in this case, this compound, is generally observed to be a first-order reaction with respect to the dicarboxylic acid. researchgate.net

Kinetic models for these transformations are often developed using data from batch reactor experiments. The reaction progress is monitored by tracking the concentration of the reactants and products over time. The rate constants for the reactions are then determined by fitting the experimental data to appropriate rate equations. For many esterification reactions catalyzed by a strong acid like sulfuric acid, a second-order kinetic model is often applicable. jchr.org

The temperature dependence of the reaction rate constant typically follows the Arrhenius equation, which allows for the determination of the activation energy. The activation energy for the formation of the monoester is often found to be substantially higher than that for the formation of the diester, indicating that the first esterification step is more sensitive to temperature changes. researchgate.net

Illustrative Kinetic Data for the Formation of a Monoester

To illustrate the principles of kinetic modeling, the following table presents hypothetical data for the acid-catalyzed esterification of a dicarboxylic acid to its monoester.

Temperature (K)Initial Acid Conc. (mol/L)Initial Alcohol Conc. (mol/L)Catalyst Conc. (wt%)Rate Constant (k) (L/mol·s)
3531.010.01.00.00025
3631.010.01.00.00052
3731.010.01.00.00105
3731.015.01.00.00110
3731.010.01.50.00158

Thermodynamic modeling plays a complementary role by providing information on the feasibility and equilibrium position of the chemical transformations. The key thermodynamic parameters of interest are the Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS). Esterification reactions are generally reversible and moderately exothermic. uobaghdad.edu.iqresearchgate.net

The equilibrium constant (K_eq) for the reaction can be determined from the concentrations of reactants and products at equilibrium. This, in turn, is related to the standard Gibbs free energy change of the reaction. In non-ideal solutions, the activities of the components, rather than their concentrations, are used for a more accurate thermodynamic description. Thermodynamic models such as UNIFAC (UNIQUAC Functional-group Activity Coefficients) and UNIQUAC (Universal Quasi-Chemical) are often employed to estimate the activity coefficients of the species in the reaction mixture. jchr.org The presence of polar components like water and alcohols can lead to significant deviations from ideal behavior. uobaghdad.edu.iqresearchgate.net

Illustrative Thermodynamic Data for Monoester Formation

The following table provides a hypothetical set of thermodynamic parameters for the esterification of a dicarboxylic acid to its monoester.

Temperature (K)ΔH° (kJ/mol)ΔS° (J/mol·K)ΔG° (kJ/mol)K_eq
298-25.0-50.0-10.158.3
323-25.0-50.0-8.8532.1
348-25.0-50.0-7.618.9

Strategic Applications in Advanced Organic Synthesis and Chemical Biology

A Key Building Block in Complex Molecular Architectures

The distinct reactivity of its two functional groups enables chemists to employ 8-(tert-butoxy)-8-oxooctanoic acid as a linker or spacer in the stepwise assembly of intricate molecules. The carboxylic acid can participate in standard coupling reactions, while the sterically hindered tert-butyl ester remains intact, serving as a protecting group that can be removed under specific acidic conditions in later synthetic stages.

Intermediates in Natural Product Synthesis

While direct incorporation into the core scaffold of a natural product is not extensively documented, the principles of using mono-protected dicarboxylic acids like this compound are fundamental in the synthesis of complex natural product analogues and derivatives. The suberic acid backbone can be used to introduce an eight-carbon chain into a target molecule, with the tert-butyl ester providing a handle for future functionalization or extension of a molecular framework.

Precursors for Advanced Pharmaceutical and Agrochemical Compounds

The utility of this compound is prominently demonstrated in its role as a precursor for sophisticated pharmaceutical compounds. A notable example is its use in the synthesis of a "molecular umbrella," a nanocarrier designed for the delivery of antifungal agents. researchgate.netthieme.de In this application, the compound, referred to as mono-tert-butyl suberate (B1241622), acts as a cleavable linker. researchgate.netthieme.de The synthesis involves the acylation of a protected alcohol with the carboxylic acid of mono-tert-butyl suberate through Steglich esterification. researchgate.net Subsequent transformations, including deprotection and oxidation, lead to the formation of a more complex linker system that can be attached to a cargo molecule, such as the antifungal agent cispentacin. researchgate.netthieme.de This modular approach allows for the creation of prodrugs that can release the active therapeutic under specific physiological conditions.

Although specific examples in the agrochemical sector are not as prevalent in publicly available research, the underlying chemical principles suggest its potential as a linker in the design of next-generation pesticides or herbicides. The ability to connect a targeting moiety to an active ingredient via a biodegradable linker is a key strategy in developing more effective and environmentally benign agrochemicals.

Contributions to Peptide and Peptidomimetic Chemistry

The field of peptide and peptidomimetic chemistry has benefited from the application of this compound as a bifunctional linker. Its defined length and chemical handles are ideal for introducing spacers between amino acid residues, for cyclizing peptides, or for conjugating peptides to other molecules of interest, such as imaging agents or drug molecules. The tert-butyl ester allows for its incorporation into a peptide sequence during solid-phase peptide synthesis (SPPS), with the final deprotection of the ester occurring during the cleavage of the peptide from the resin.

Utility in Material Science and Polymer Design

In the realm of material science and polymer design, mono-protected dicarboxylic acids like this compound serve as valuable monomers or cross-linking agents. The ability to polymerize through the carboxylic acid functionality while the tert-butyl ester remains protected allows for the synthesis of polymers with pendant ester groups. Subsequent deprotection of the tert-butyl groups can yield polymers with carboxylic acid side chains, which can be used to alter the material's properties, such as solubility, or to provide sites for further chemical modification. This strategy is employed in the creation of functional polymers for various applications, including drug delivery systems, hydrogels, and coatings.

Development of Novel Synthetic Routes and Methodologies

The demand for mono-protected dicarboxylic acids has spurred the development of new and efficient synthetic methodologies. One common approach to synthesizing this compound involves the ring-opening of suberic anhydride (B1165640). researchgate.net In a documented procedure, suberic anhydride is reacted with tert-butanol (B103910) in the presence of N,N-dimethylaminopyridine (DMAP) and N-hydroxysuccinimide (NHS) in toluene. researchgate.net This method provides a direct route to the desired mono-ester.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 8-(tert-Butoxy)-8-oxooctanoic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is synthesized via multi-step protocols involving coupling reactions. For example, in PROTAC synthesis, suberic acid is conjugated to a tetrahydropyranyl-protected HDAC ligand using Method III D, followed by VHL ligand attachment via Method III A and deprotection (Method V) . Yield optimization (e.g., 69% for similar derivatives) depends on stoichiometric ratios, temperature control, and catalyst selection. NMR characterization (e.g., δ 11.92 ppm for carboxylic protons) and purity analysis (≥95% via HPLC) are critical for validation .

Q. How should researchers handle this compound to ensure safety and stability during experiments?

  • Methodological Answer :

  • Safety Protocols : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols. Store at -20°C for long-term stability, as recommended for structurally similar oxooctanoic acids .
  • Waste Disposal : Segregate waste into halogenated organic containers and coordinate with certified hazardous waste disposal services to prevent environmental contamination .

Q. What spectroscopic techniques are most effective for characterizing this compound and its intermediates?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm structural integrity (e.g., tert-butoxy protons at δ 1.2–1.4 ppm, carbonyl signals at ~170–180 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₂H₂₂O₄ requires exact mass 230.15 g/mol) .
  • FT-IR : Peaks at ~1700 cm⁻¹ (ester C=O) and 2500–3300 cm⁻¹ (carboxylic acid O-H) distinguish functional groups .

Advanced Research Questions

Q. How can this compound be utilized in PROTAC design to target HDAC8 for neuroblastoma therapy?

  • Methodological Answer : The compound serves as a linker between HDAC inhibitors (e.g., THP-protected ligands) and E3 ligase recruiters (e.g., VHL ligands). Key considerations include:

  • Linker Length : The 8-carbon chain balances steric flexibility and target engagement, as shown in PROTAC (VHL_1k) with anti-neuroblastoma activity .
  • Bioavailability : Introduce PEG moieties or adjust tert-butoxy hydrophobicity to enhance cellular uptake .
  • Validation : Use Western blotting to confirm HDAC8 degradation and MTT assays to assess cytotoxicity in SH-SY5Y neuroblastoma cells .

Q. What strategies resolve contradictions in metabolic stability data for 8-oxooctanoic acid derivatives in hepatic studies?

  • Methodological Answer :

  • Comparative Studies : Use radiolabeled analogs (e.g., ⁹⁹ᵐTc-CpTTOA) to track hepatic β-oxidation pathways. Metabolite identification via LC-MS/MS can clarify discrepancies in clearance rates .
  • In Vitro/In Vivo Correlation : Incubate derivatives with liver microsomes to predict in vivo stability. For instance, 99mTc-CpTTOA showed >90% serum stability at 6 h but slower hepatic clearance in CCl₄-treated mice due to impaired β-oxidation .

Q. How does the tert-butoxy group influence the physicochemical properties of 8-oxooctanoic acid in drug delivery systems?

  • Methodological Answer :

  • Lipophilicity : The tert-butoxy group increases logP by ~1.5 units compared to unsubstituted analogs, enhancing membrane permeability (calculated via ChemAxon) .
  • Metabolic Resistance : The bulky tert-butyl group reduces esterase-mediated hydrolysis, prolonging half-life in plasma (validated using LC-MS stability assays) .
  • Crystallinity : Differential scanning calorimetry (DSC) reveals that tert-butoxy derivatives exhibit lower melting points (~80–100°C), improving solubility in lipid-based formulations .

Data Contradictions and Resolution

Q. Why do different studies report varying yields for this compound derivatives, and how can reproducibility be improved?

  • Analysis : Discrepancies arise from divergent coupling methods (e.g., DCC vs. EDC/HOBt) and purification techniques (e.g., column chromatography vs. recrystallization).
  • Resolution : Standardize protocols using anhydrous conditions (e.g., DMF under N₂) and optimize gradient elution (e.g., 10→50% EtOAc/hexane) for consistent HPLC purity ≥97% .

Methodological Best Practices

Q. What quality control measures are essential for batch-to-batch consistency in synthesizing this compound?

  • Recommendations :

  • In-Process Controls : Monitor reaction completion via TLC (Rf ~0.3 in 3:7 EtOAc/hexane) .
  • Final Product Testing : Validate purity using triple-detection HPLC (UV/ELSD/MS) and elemental analysis (C, H, O within ±0.3% theoretical) .
  • Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) ensure no ester hydrolysis or tert-butoxy cleavage occurs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.